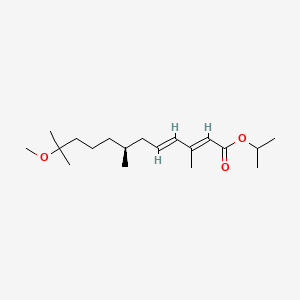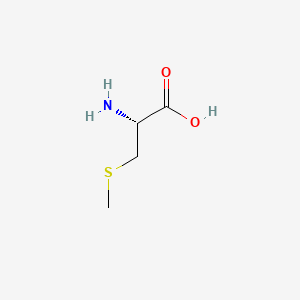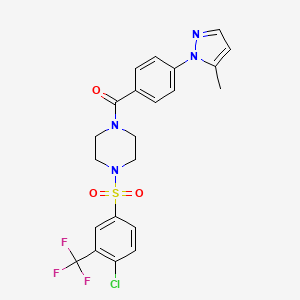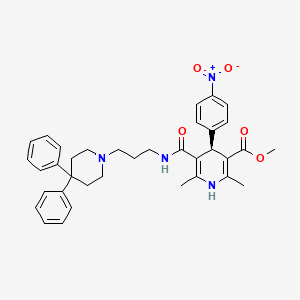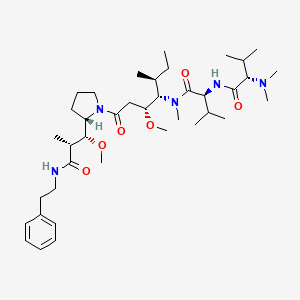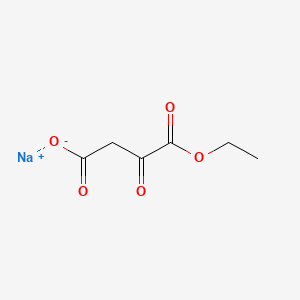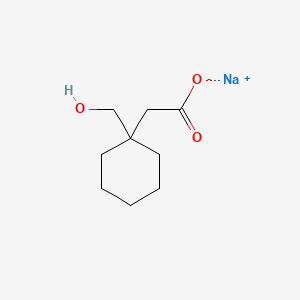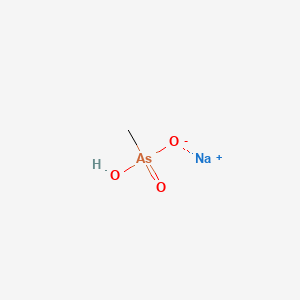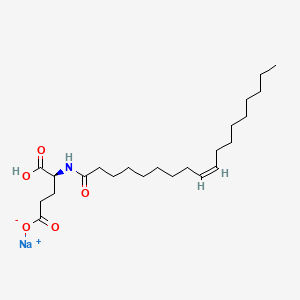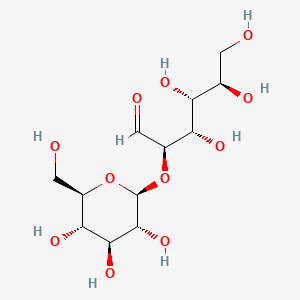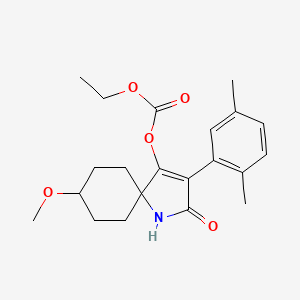
Spirotetramat
Descripción general
Descripción
Spirotetramat es un insecticida derivado del ácido tetramico, desarrollado por Bayer CropScience. Se utiliza para el control de insectos chupadores en sus etapas juveniles e inmaduras, incluidos los áfidos, las cochinillas y las moscas blancas. This compound inhibe la biosíntesis de lípidos, lo que lleva a la inhibición del crecimiento y la reducción de la reproducción en los insectos .
Aplicaciones Científicas De Investigación
Spirotetramat tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza como insecticida para controlar plagas en cultivos agrícolas, como los pepinos, inhibiendo la biosíntesis de lípidos en los insectos . Además, se han desarrollado nanopartículas de this compound para mejorar la absorción y la translocación del compuesto en las plantas, lo que aumenta su eficacia . La investigación también se ha centrado en la estimación residual de this compound y sus metabolitos en varios cultivos y suelos .
Mecanismo De Acción
Spirotetramat actúa como un inhibidor de la acetil-CoA carboxilasa (ACC), interrumpiendo la biosíntesis de lípidos en los insectos. Es un insecticida sistémico que penetra las hojas de las plantas cuando se pulveriza y se transporta tanto hacia arriba como hacia abajo a través de los haces vasculares. En las plantas, this compound se hidroliza a su forma enólica, que es más estable debido a la conjugación con el grupo amida y el anillo de benceno .
Análisis Bioquímico
Biochemical Properties
Spirotetramat acts as an inhibitor of the biosynthesis of lipids . It interacts with acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis, thereby interrupting the normal biochemical reactions in insects . This interaction results in growth inhibition of younger insects and reduces their ability to reproduce, leading to mortality .
Cellular Effects
This compound has significant effects on various types of cells, particularly those of insects. It influences cell function by interrupting lipid biosynthesis, which is crucial for cell growth and reproduction . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to growth inhibition and reduced fertility in insects .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an ACC inhibitor . By inhibiting this enzyme, this compound interrupts lipid biosynthesis at the molecular level. This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After application, this compound enters the plant and transforms into its metabolite enol, along with the metabolite ketohydroxy, which are the main products of degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a high dose of 1000 mg/kg bw, only 27% of the dose was excreted in the urine after 24 hours . This suggests that high doses of this compound may lead to decreased excretion and potential accumulation of this compound metabolites in the body .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid biosynthesis . It interacts with the enzyme ACC, a key player in this pathway
Transport and Distribution
This compound is a systemic insecticide that can be absorbed by plant leaves and transported both upwards and downwards through vascular bundles . This allows it to be distributed within cells and tissues, potentially interacting with various transporters or binding proteins .
Subcellular Localization
Given its role as a lipid biosynthesis inhibitor, it is likely that this compound localizes to areas of the cell where these biochemical processes occur .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Spirotetramat se puede sintetizar a través de múltiples pasos, incluida la hidrólisis, la esterificación, la acilación, la condensación intramolecular y la O-acilación. Un método implica el uso de ácido 1-amino-4-metoxiciclohexano-1-carboxílico como material de partida, que se somete a esterificación, acilación, ciclización y sustitución nucleofílica . Otro método implica el uso de 1-amino-4-metoxiciclohexano-1-carbonitrilo y cloruro de 2,5-dimetilfenilacetilo, seguido de N-acilación, hidrólisis de ciano, esterificación, ciclización intramolecular y O-acilación final .
Métodos de producción industrial
La producción industrial de this compound implica la optimización de las rutas sintéticas para lograr un alto rendimiento y pureza. El proceso evita el uso de productos químicos de alto riesgo como el hidruro de sodio y reduce la generación de subproductos. La pureza del this compound sintetizado puede alcanzar el 99,0% o más .
Análisis De Reacciones Químicas
Tipos de reacciones
Spirotetramat se somete a varias reacciones químicas, incluida la escisión hidrolítica, la oxidación del grupo pirrol, la conjugación del grupo hidroxilo con glucosa y la reducción .
Reactivos y condiciones comunes
Hidrólisis: Implica la escisión del grupo etoxicarbonilo central para formar el metabolito enólico.
Oxidación: El grupo pirrol se somete a oxidación para formar metabolitos cetohidroxílicos.
Conjugación: El grupo hidroxilo del metabolito enólico se conjuga con glucosa.
Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas para formar varios metabolitos.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen los metabolitos enólico y cetohidroxílico, que son los principales productos de degradación de this compound .
Comparación Con Compuestos Similares
Compuestos similares
Spiromesifen: Otro derivado del ácido tetramico utilizado como insecticida.
Spirodiclofen: Un compuesto similar utilizado para controlar ácaros y otras plagas.
Spiromesifen: Utilizado para controlar moscas blancas y ácaros.
Singularidad
Spirotetramat es único debido a su naturaleza ambimóvil, lo que le permite transportarse tanto hacia arriba como hacia abajo dentro de la planta. Esta propiedad mejora su eficacia en el control de plagas en toda la planta. Además, su capacidad para inhibir la biosíntesis de lípidos en los insectos lo convierte en una herramienta valiosa en los programas de manejo integrado de plagas .
Propiedades
IUPAC Name |
[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSVJBIHYWPGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044342, DTXSID40861495 | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203313-25-1 | |
| Record name | Spirotetramat [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203313251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROTETRAMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7KR034OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of spirotetramat?
A1: this compound disrupts lipid biosynthesis in target insects. [, ] It acts as an inhibitor of acetyl-coenzyme A carboxylase (ACC), an enzyme crucial for the first committed step of fatty acid biosynthesis. []
Q2: How is this compound metabolized in plants and animals?
A2: this compound is primarily metabolized at the C-4 and C-8 positions. [] In plants, it degrades into several metabolites, including this compound-enol (B-enol), this compound-ketohydroxy (B-keto), this compound-mono-hydroxy (B-mono), and this compound-enol-glucoside (B-glu). [, , ] In animals, this compound-enol is the main metabolite. []
Q3: Which metabolite of this compound is primarily responsible for its insecticidal activity?
A3: this compound-enol (B-enol) is considered the primary metabolite responsible for insecticidal activity. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C25H24F9NO6, and its molecular weight is 629.45 g/mol. You can find detailed structural information from reputable sources like the PubChem database.
Q5: Is there any spectroscopic data available for this compound and its metabolites?
A5: While the provided research papers don't delve into detailed spectroscopic data, they confirm the use of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) for identification and quantification. [, , , , ]
Q6: Against which insect pests is this compound effective?
A6: this compound effectively controls a wide range of sucking insect pests, including aphids, whiteflies, psyllids, scales, and mealybugs. [, , , , , , , , ]
Q7: How does this compound compare to other insecticides in terms of efficacy against specific pests?
A7: Studies have shown that this compound demonstrates superior or comparable efficacy to other insecticides like imidacloprid, thiamethoxam, and pyriproxyfen in controlling various pests like the Asian citrus psyllid and western flower thrips. [, , ]
Q8: Can this compound be used against plant-parasitic nematodes?
A9: Research indicates potential for this compound in managing plant-parasitic nematodes like Rotylenchulus reniformis and Meloidogyne incognita by disrupting lipid biosynthesis essential for their molting and embryogenesis. [, , ]
Q9: Are there known cases of this compound resistance in insect populations?
A10: Yes, resistance to this compound has been reported in various insect species, including the cotton aphid (Aphis gossypii), dusky cotton bug (Oxycarenus hyalinipennis) and mealybug (Phenacoccus solenopsis). [, , ]
Q10: What are the potential mechanisms of this compound resistance?
A11: Potential mechanisms of resistance include: * Overexpression of insensitive acetyl-coenzyme A carboxylase (ACC) enzyme. [] * Involvement of detoxification enzymes like cytochrome P450 monooxygenases (P450s). [, ] * Potential role of ATP-binding cassette (ABC) transporters in efflux mechanisms. []
Q11: Are there concerns about the bioaccumulation of this compound in the food chain?
A15: Studies investigating the dissipation of this compound in various crops like citrus, pineapple, and spinach indicate low residual levels and minimal risk to consumers when used according to recommended guidelines. [, , ]
Q12: What analytical methods are commonly employed to detect and quantify this compound and its metabolites?
A16: Common methods include: * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [, , , ] * High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) [, , ] * Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method for sample preparation [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

